m-PEG5-succinimidyl carbonate
Description
Chemical Identity and Historical Development
This compound represents a sophisticated advancement in polyethylene glycol chemistry, characterized by the molecular formula C16H27NO10 and a molecular weight of 393.39 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 1058691-00-1, which serves as the definitive identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate, reflecting its complex structural architecture.
The molecular structure of this compound embodies a carefully engineered design that combines three distinct functional components. The methoxy terminal group provides chemical stability and hydrophobic character, while the pentaethylene glycol chain contributes water solubility and molecular flexibility. The succinimidyl carbonate moiety serves as the reactive terminus, enabling conjugation reactions with primary amine-containing molecules through the formation of stable carbamate linkages. This tripartite architecture represents decades of advancement in polymer chemistry, building upon foundational work in polyethylene glycol modifications that began in the 1970s.
The historical development of succinimidyl carbonate chemistry emerged from the need for more selective and stable conjugation methods in protein modification. Early polyethylene glycol derivatives utilized less sophisticated activation strategies, including dichlorotriazine and tresylate chemistries, which often suffered from limited selectivity and unwanted side reactions. The introduction of succinimidyl carbonate activation represented a significant advancement, offering improved stability in aqueous environments and enhanced selectivity for primary amine groups. This development proved particularly crucial for pharmaceutical applications, where precise control over conjugation reactions directly impacts therapeutic efficacy and safety profiles.
Nomenclature and Classification
The systematic nomenclature of this compound reflects the compound's multifunctional character and provides insight into its chemical behavior and applications. The prefix "m-" denotes the methoxy terminal group, indicating that one end of the polyethylene glycol chain is capped with a methyl ether linkage. This methoxy termination distinguishes the compound from other polyethylene glycol derivatives that may feature hydroxyl, amino, or other functional groups at this position. The "PEG5" designation specifies that the molecule contains exactly five ethylene glycol repeating units, providing a precise indication of the molecular size and flexibility characteristics.
The systematic International Union of Pure and Applied Chemistry name for this compound, (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate, demonstrates the complex connectivity pattern within the molecule. This nomenclature explicitly describes the succinimidyl carbonate functionality as a 2,5-dioxopyrrolidin-1-yl group, which represents the activated leaving group that facilitates conjugation reactions. The repetitive ethoxy chain description accurately captures the polyethylene glycol backbone structure, while the carbonate linkage designation indicates the specific type of chemical bond connecting the polyethylene glycol chain to the reactive succinimidyl group.
Alternative nomenclature systems have been developed to accommodate various commercial and research applications. The compound is also known as 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14-pentaoxahexadecan-16-yl carbonate, which emphasizes the oxygen-containing nature of the polyethylene glycol chain. This alternative naming convention proves particularly useful in database searches and chemical inventory systems, where different nomenclature formats may be employed. Additionally, simplified commercial designations such as "methoxy polyethylene glycol succinimidyl carbonate" are frequently used in product catalogs and technical specifications, providing accessible terminology for practical applications.
Table 1: Nomenclature Variations for this compound
| Nomenclature System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate |
| Alternative International Union of Pure and Applied Chemistry | 2,5-dioxopyrrolidin-1-yl 2,5,8,11,14-pentaoxahexadecan-16-yl carbonate |
| Commercial Designation | Methoxy polyethylene glycol succinimidyl carbonate |
| Simplified Chemical Abstracts Service | M-PEG5-SUCCINIMIDYLCARBONATE |
Position within PEG Chemistry
This compound occupies a significant position within the broader landscape of polyethylene glycol chemistry, representing advanced developments in heterobifunctional linker technology. The compound belongs to the category of amine-reactive polyethylene glycol derivatives, which constitute one of the most important classes of bioconjugation reagents in contemporary pharmaceutical and biotechnology applications. Within this category, succinimidyl carbonate-activated polyethylene glycols are distinguished by their superior hydrolytic stability compared to conventional N-hydroxysuccinimide esters, making them particularly valuable for applications requiring extended reaction times or challenging aqueous conditions.
The historical evolution of polyethylene glycol chemistry reveals the strategic importance of this compound within technological advancement trajectories. First-generation polyethylene glycol derivatives, developed during the 1970s and 1980s, primarily utilized dichlorotriazine, tresylate, and succinimidyl succinate activation strategies. These early compounds often exhibited limited selectivity and significant side reaction propensities, particularly in complex biological environments. Second-generation developments introduced succinimidyl carbonate chemistry, offering improved reaction control and enhanced biocompatibility characteristics. The specific five-unit ethylene glycol chain length of this compound represents a carefully optimized balance between molecular flexibility and synthetic accessibility.
Contemporary polyethylene glycol chemistry has evolved to encompass increasingly sophisticated architectural designs, including branched structures, multi-arm configurations, and precisely controlled molecular weight distributions. Within this advanced landscape, this compound serves as a fundamental building block for more complex molecular constructs. The compound's heterobifunctional character enables its incorporation into multi-step synthesis strategies, where sequential conjugation reactions are employed to assemble sophisticated molecular architectures. This versatility has proven particularly valuable in the development of Proteolysis-Targeting Chimeras, where precise linker design directly impacts biological activity and selectivity profiles.
Table 2: Classification of this compound within Polyethylene Glycol Chemistry
| Classification Category | Specific Designation | Key Characteristics |
|---|---|---|
| Functional Group Type | Heterobifunctional | Methoxy terminus and succinimidyl carbonate reactive group |
| Polyethylene Glycol Generation | Second Generation | Enhanced stability and selectivity compared to first-generation derivatives |
| Reactive Chemistry | Amine-Reactive | Forms stable carbamate linkages with primary amines |
| Molecular Architecture | Linear | Single polyethylene glycol chain with terminal functionalization |
| Chain Length Category | Short-Chain | Five ethylene glycol units providing moderate flexibility |
The position of this compound within modern bioconjugation chemistry extends beyond simple reactive functionality to encompass sophisticated molecular design principles. The compound exemplifies the integration of polymer chemistry with precision organic synthesis, enabling the creation of molecular tools that address specific biomedical challenges. Current research applications demonstrate the compound's utility in diverse areas including protein pegylation for enhanced pharmacokinetics, development of targeted drug delivery systems, and construction of complex molecular probes for biological imaging applications. These applications collectively illustrate the compound's fundamental importance within the continuing evolution of polyethylene glycol chemistry and its expanding role in biomedical science and pharmaceutical development.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIGTCCMJKPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening Polymerization of Ethylene Oxide
The foundational step in PEG synthesis is the anionic ring-opening polymerization (ROP) of ethylene oxide. A trimethylsilyl-protected propargyl alcohol initiator is employed to generate α-alkyne-ω-hydroxyl PEG. In a representative procedure:
-
Catalyst System : Potassium naphthalenide in tetrahydrofuran (THF) facilitates the initiation.
-
Monomer Addition : Ethylene oxide is introduced under anhydrous conditions at 20°C for 72 hours.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl group, yielding terminal alkyne and hydroxyl groups.
Table 1: Polymerization Conditions for PEG5 Synthesis
| Parameter | Value/Description |
|---|---|
| Initiator | Trimethylsilyl-2-propargyl alcohol |
| Catalyst | Potassium naphthalenide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 20°C |
| Reaction Time | 72 hours |
| Molecular Weight Target | 5 ethylene oxide units (≈393.39 g/mol) |
This method achieves a polydispersity index (PDI) <1.25, critical for consistent bioconjugate performance.
End-Group Functionalization
Conversion of Hydroxyl to Carboxylic Acid
The terminal hydroxyl group of PEG5 is oxidized to a carboxylic acid using diglycolic anhydride. This step enables subsequent conjugation with hydroxymethylphenol derivatives:
-
Reagent : Diglycolic anhydride (2.5 equiv) in THF.
-
Conditions : Stirring at 25°C for 12 hours under argon.
-
Outcome : Formation of α-alkyne-ω-carboxylic acid PEG, confirmed by NMR (δ 4.23 ppm, –OCH2COOH).
Activation with Disuccinimidyl Carbonate (DSC)
The terminal carboxylic acid is activated to succinimidyl carbonate to enable amine conjugation in ADCs:
-
Reagents : DSC (1.9 equiv) and pyridine (1.9 equiv) in THF.
-
Reaction Time : 24 hours at 20°C under argon.
-
Mechanism : Nucleophilic attack by the PEG hydroxyl group on DSC, yielding the active carbonate ester.
Table 2: Activation Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Disuccinimidyl carbonate | 1.9 equiv | Electrophilic activator |
| Pyridine | 1.9 equiv | Base (proton acceptor) |
| Solvent | THF | Reaction medium |
Post-activation, the product is purified via precipitation in cold diethyl ether and dialyzed (1,000 MWCO) to remove unreacted DSC.
Analytical Characterization
Gel Permeation Chromatography (GPC)
GPC with refractive index detection confirms molecular weight and PDI:
-
Column : Shodex GPC LF804.
-
Mobile Phase : N,N-Dimethylformamide (DMF) with 10 mM LiCl.
Table 3: GPC Data for this compound
| Sample | Mₙ (g/mol) | Mₚ (g/mol) | PDI |
|---|---|---|---|
| Batch A | 393 | 410 | 1.04 |
| Batch B | 388 | 402 | 1.07 |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
-
δ 3.64 ppm (m, PEG backbone –CH₂CH₂O–).
-
δ 4.23 ppm (s, –OCH2COO– from diglycolic acid).
Challenges and Optimization
Polydispersity Control
Higher molecular weight PEGs (>10 kDa) exhibit increased PDI due to chain-transfer side reactions. Mitigation strategies include:
-
Low-Temperature Polymerization : Reduces kinetic chain length dispersion.
-
Catalyst Purity : Sublimated potassium naphthalenide minimizes ionic impurities.
Applications in Bioconjugation
The succinimidyl carbonate group reacts selectively with lysine residues in antibodies, forming stable carbamate linkages. In PROTACs, the PEG5 spacer balances solubility and proteasome recruitment efficiency .
Chemical Reactions Analysis
Types of Reactions: m-PEG5-succinimidyl carbonate primarily undergoes nucleophilic substitution reactions. The succinimidyl carbonate group reacts with primary amines to form stable amide bonds. This reaction is commonly used in the conjugation of proteins, peptides, and other biologics .
Common Reagents and Conditions: The reaction typically requires a primary amine-containing compound and is carried out in an aqueous or organic solvent. The pH of the reaction medium is usually maintained between 7 and 9 to optimize the reactivity of the succinimidyl carbonate group .
Major Products: The major product of the reaction is a PEGylated amine, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecule .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
m-PEG5-succinimidyl carbonate plays a pivotal role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. By linking the drug to an antibody that targets specific antigens on cancer cells, this compound enhances the therapeutic effect while minimizing off-target toxicity.
Case Study: Development of Targeted Cancer Therapies
A study demonstrated the successful synthesis of an ADC using this compound, which resulted in improved solubility and stability of the conjugate. The ADC exhibited enhanced efficacy against tumor cells in vitro, showcasing the potential of this linker in targeted cancer therapies .
PROTACs
In PROTAC technology, this compound serves as a linker between two different ligands: one targeting an E3 ubiquitin ligase and the other for the target protein. This approach exploits the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel strategy for drug discovery.
Case Study: Targeted Protein Degradation
Research has highlighted the effectiveness of PROTACs synthesized with this compound in degrading specific oncoproteins in cancer cells. The study reported significant reductions in target protein levels and subsequent inhibition of tumor growth in xenograft models .
Bioconjugation in Biological Research
The compound is widely used to modify proteins and peptides, enhancing their stability and solubility for various biological applications. This modification is particularly beneficial in studying protein-protein interactions and developing protein-based therapeutics.
Case Study: Protein Modification Techniques
In an experimental setup, researchers utilized this compound to create stable conjugates of therapeutic proteins. These modifications improved the pharmacokinetic properties of the proteins, resulting in prolonged circulation times and enhanced therapeutic efficacy .
Industrial Applications
In industrial settings, this compound is employed to produce PEGylated products with improved pharmacokinetic profiles. These products are utilized across various fields, including drug delivery systems, diagnostics, and biotechnological applications.
Mechanism of Action
The mechanism of action of m-PEG5-succinimidyl carbonate involves the formation of a stable amide bond between the PEG chain and the primary amine group of the target molecule. This reaction occurs through nucleophilic substitution, where the succinimidyl carbonate group acts as a leaving group. The PEGylation of proteins and peptides enhances their solubility, stability, and bioavailability by shielding them from proteolytic enzymes and reducing renal clearance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares m-PEG5-succinimidyl carbonate with structurally related PEG-based linkers:
Reactivity and Application-Specific Differences
This compound vs. m-PEG6-NHS ester :
- Both react with amines, but succinimidyl carbonate forms carbamate bonds, whereas NHS esters form amide bonds. Carbamates are more stable under physiological conditions, making this compound preferable for long-circulating ADCs .
- NHS esters (e.g., m-PEG6-NHS ester) are more hydrolytically labile, requiring faster conjugation workflows .
This compound vs. Azido-PEG5-succinimidyl carbonate :
This compound vs. m-PEG7-CH₂CH₂COOH :
Solubility and Stability
- Solubility :
- Stability :
Commercial Availability and Specifications
Research Findings and Limitations
PROTAC Applications :
ADC Performance :
- Smaller PEG units (e.g., 5-mer) may reduce shielding efficiency compared to larger PEGs (e.g., 20 kDa) in stealth nanoparticle formulations .
Biological Activity
m-PEG5-succinimidyl carbonate (CAS Number: 1058691-00-1) is a non-cleavable linker widely used in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) chain that enhances solubility and stability, making it a valuable tool in bioconjugation chemistry. The succinimidyl carbonate moiety allows for efficient coupling with amine-containing biomolecules, facilitating the development of therapeutics with improved pharmacokinetic properties.
- Molecular Formula : C₁₆H₂₇NO₁₀
- Molecular Weight : 393.39 g/mol
- Structure : Contains a methoxy group and a succinimidyl carbonate group linked through a linear PEG chain, which contributes to its reactivity and stability in biological systems.
The primary mechanism of action for this compound involves the formation of carbamate bonds with primary amines found in proteins and peptides. This reaction occurs under mild conditions, allowing for the selective modification of biomolecules without compromising their biological activity. The resulting conjugates exhibit enhanced solubility and reduced immunogenicity, which are critical for therapeutic applications.
1. Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in the construction of ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. The non-cleavable nature of this linker ensures stable attachment to the antibody, leading to prolonged circulation time and enhanced therapeutic efficacy.
Table 1: Comparison of Linkers Used in ADCs
| Linker Type | Cleavable | Stability | Typical Applications |
|---|---|---|---|
| This compound | No | High | ADCs targeting cancer cells |
| Maleimide-based linkers | Yes | Moderate | ADCs with rapid release mechanisms |
| Disulfide linkers | Yes | Low | Short-term therapeutic applications |
2. PEGylation of Proteins
The use of this compound for PEGylation enhances the pharmacokinetic properties of proteins by increasing their molecular size and reducing renal clearance. This modification can improve serum half-life and reduce immunogenicity.
Case Study: PEGylation of Amylin
A study investigated the PEGylation of amylin using this compound. The reaction resulted in multiple detectable products, indicating successful conjugation. The kinetics were evaluated using SDS-PAGE, showing significant changes within two hours, highlighting the efficiency of this linker in modifying peptide hormones for therapeutic use .
3. Immune Response Modulation
Research has shown that the methoxy group present in this compound can influence immune responses to PEG-modified proteins. Specifically, antibodies against methoxy groups can affect the efficacy of therapeutics, necessitating careful consideration during drug design .
Research Findings
Recent studies have focused on optimizing the use of this compound in various bioconjugation applications:
- Stability Studies : Investigations into the stability of carbamate linkages formed by this compound revealed that these linkages are robust under physiological conditions but may be susceptible to hydrolysis under extreme pH or temperature conditions .
- Kinetic Analysis : Kinetic studies demonstrated that reactions involving this compound occur rapidly, with significant product formation observed within minutes under optimal conditions .
Q & A
Q. What are the optimal methodologies for synthesizing and characterizing m-PEG5-succinimidyl carbonate in academic research?
Answer: Synthesis typically involves reacting methoxy-PEG5-hydroxyl with N-hydroxysuccinimide (NHS) in the presence of a carbonate-forming agent (e.g., disuccinimidyl carbonate). Key steps include:
- Solvent selection : Anhydrous dichloromethane or dimethylformamide (DMF) under inert gas (argon/nitrogen) to minimize hydrolysis .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track NHS ester formation.
- Purification : Size-exclusion chromatography or precipitation in cold diethyl ether to remove unreacted reagents .
Characterization requires:
- NMR spectroscopy : Confirm PEG spacer integrity (δ 3.6–3.8 ppm for ethylene oxide units) and NHS carbonyl signals (δ 2.8–3.0 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (theoretical MW: ~437.4 g/mol for C16H27NO10) .
- HPLC purity analysis : Use reverse-phase C18 columns with UV detection at 260 nm to assess NHS activation efficiency .
Q. What are standard protocols for conjugating this compound to amine-containing biomolecules (e.g., proteins, peptides)?
Answer: Conjugation involves nucleophilic attack by primary amines (e.g., lysine residues) on the NHS ester. Key considerations:
- Buffer optimization : Use pH 8.0–9.0 (e.g., bicarbonate buffer) to enhance amine reactivity while avoiding NHS ester hydrolysis.
- Molar ratio : A 5–10× molar excess of this compound to the target biomolecule ensures efficient coupling .
- Post-reaction quenching : Add excess glycine or Tris buffer to neutralize unreacted NHS esters.
- Purification : Dialysis or centrifugal filtration (e.g., 3 kDa MWCO) to remove unbound PEG .
Validate conjugation via:
- SDS-PAGE : Shift in protein mobility due to PEGylation.
- MALDI-TOF MS : Increased molecular weight of the conjugate .
Advanced Research Questions
Q. How can researchers address solubility challenges of this compound in aqueous reaction systems?
Answer: While the compound is hydrophobic, strategies include:
- Co-solvent systems : Use DMF or DMSO (10–20% v/v) in aqueous buffers to improve solubility without denaturing biomolecules.
- Temperature control : Pre-dissolve the reagent in organic solvent and add gradually to the aqueous phase at 4°C to minimize aggregation .
- Surfactant-assisted dispersion : Non-ionic surfactants (e.g., Tween-20) at sub-critical micelle concentrations can enhance dispersion .
Q. How does the PEG spacer length (e.g., 5-unit vs. longer chains) impact the efficacy of this compound in PROTAC design?
Answer: The PEG5 spacer balances flexibility and steric hindrance in PROTACs:
- Linker flexibility : Shorter PEG spacers (e.g., PEG4–PEG6) optimize proximity between E3 ligase and target protein, enhancing ubiquitination efficiency.
- Steric effects : Excessively long PEG chains (>PEG8) may reduce ternary complex stability.
Experimental validation steps:
In vitro ubiquitination assays : Compare degradation efficiency of PROTACs with PEG5 vs. PEG8 spacers .
Cell permeability : Assess intracellular degradation using flow cytometry or Western blotting .
Q. How should researchers resolve discrepancies in bioactivity data after conjugating this compound to therapeutic proteins?
Answer: Bioactivity loss often stems from PEGylation at critical active sites. Mitigation strategies:
- Site-specific conjugation : Use engineered proteins with single cysteine or non-natural amino acids (e.g., azidohomoalanine) for controlled PEG attachment .
- Activity assays : Compare conjugated vs. native protein activity using enzyme-linked immunosorbent assays (ELISA) or functional assays (e.g., kinase activity) .
- Batch consistency : Ensure reproducible PEGylation by standardizing reaction conditions (pH, temperature) .
Q. What analytical methods are recommended for validating the stability of this compound under long-term storage?
Answer: Stability studies should include:
- Accelerated degradation tests : Incubate the compound at 25°C/60% relative humidity for 4 weeks and analyze hydrolysis via HPLC .
- Lyophilization : Assess stability in lyophilized vs. solution states using NMR to detect carbonate-to-carbamate conversion .
- Mass spectrometry : Monitor degradation products (e.g., succinimide hydrolysis) .
Q. How can researchers integrate this compound into stimuli-responsive drug delivery systems?
Answer: Advanced applications include:
- pH-sensitive linkers : Couple the NHS ester to hydrazone or acetal-containing carriers for controlled release in acidic environments (e.g., tumor microenvironments) .
- Redox-responsive systems : Use disulfide bridges between PEG and the drug payload for glutathione-triggered release .
- Validation : Test release kinetics in simulated physiological conditions (e.g., PBS with 10 mM glutathione) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
